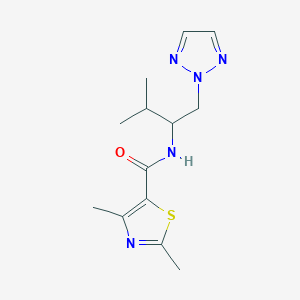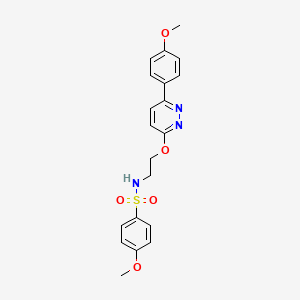
4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyridazinone derivative . It has a molecular weight of 457.55 and a molecular formula of C23 H27 N3 O5 S . The structure of the compound is represented by the SMILES notation: Cc1cc(c(C)c(C)c1OC)S(NCCOc1ccc(c2ccc(cc2)OC)nn1)(=O)=O .
Synthesis Analysis
The synthesis of similar compounds involves a multistep process. For instance, the synthesis of 4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide involves the reaction of 4-methylphenol with 2-chloroethylsulfonate. Another method involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazinone ring and a benzenesulfonamide group . The compound is achiral . The structure also includes two methoxy groups and an ethyl group attached to the nitrogen of the sulfonamide group .Physical And Chemical Properties Analysis
The compound has a logP value of 4.4744, a logD value of 4.4743, and a logSw value of -4.2579 . These values indicate the compound’s lipophilicity, distribution coefficient, and water solubility, respectively .Mecanismo De Acción
While the specific mechanism of action for this compound is not mentioned in the literature, pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been studied as AChE/BChE inhibitors . These compounds have shown potential in the treatment of Alzheimer’s disease, a neurodegenerative disease characterized by a decrease in cholinergic transmission .
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential therapeutic applications. Pyridazinone derivatives have shown diverse pharmacological activities, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Therefore, this compound could be extensively studied for potential therapeutic benefits.
Propiedades
IUPAC Name |
4-methoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-26-16-5-3-15(4-6-16)19-11-12-20(23-22-19)28-14-13-21-29(24,25)18-9-7-17(27-2)8-10-18/h3-12,21H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROSTMWFKWCPHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2389865.png)
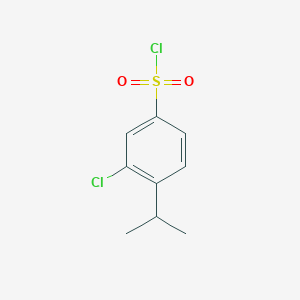

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-methylthiophen-2-yl)methanone](/img/structure/B2389868.png)
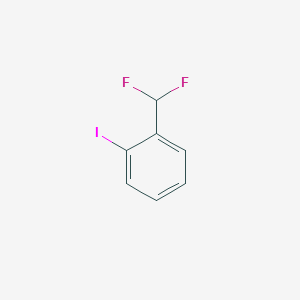
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B2389873.png)
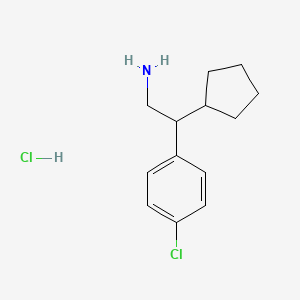

![N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2389880.png)
![N-(1-cyanocyclohexyl)-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2389881.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2389882.png)
![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N,6-dimethylbenzamide](/img/structure/B2389883.png)
![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide](/img/structure/B2389886.png)
